N-Benzyl-1-(3-methylpyridin-2-yl)methanamine
Description
N-Benzyl-1-(3-methylpyridin-2-yl)methanamine (CAS: 1185293-36-0) is a secondary amine featuring a benzyl group attached to a methanamine backbone substituted with a 3-methylpyridin-2-yl moiety. Its molecular formula is C₁₄H₁₆N₂, with a molecular weight of 212.29 g/mol and a calculated logP (XlogP) of 2.1, indicating moderate lipophilicity . The compound is often synthesized as a hydrochloride salt (InChIKey: SDYRGMQHOJUBCQ-UHFFFAOYSA-N) and is utilized in pharmaceutical and catalytic research due to its hybrid aromatic-amine structure, which enables diverse intermolecular interactions .
Properties
IUPAC Name |
N-[(3-methylpyridin-2-yl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12-6-5-9-16-14(12)11-15-10-13-7-3-2-4-8-13/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYZKCNPEYNVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601241562 | |
| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915919-95-8 | |
| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915919-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-N-(phenylmethyl)-2-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601241562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-(3-methylpyridin-2-yl)methanamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with benzylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1-(3-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N-Benzyl-1-(3-methylpiperidin-2-yl)methanamine
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-Benzyl-1-(3-methylpyridin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-1-(3-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyridine vs. Furan/Indole/Naphthalene: The 3-methylpyridin-2-yl group in the target compound introduces basic nitrogen and methyl-induced steric effects, influencing electronic distribution and binding affinity. In contrast, the furan-2-yl group () is less basic but more electron-rich, favoring nucleophilic acylation reactions (e.g., 93% yield in amide synthesis) .
Positional Isomerism in Pyridine Derivatives :
Spectroscopic and Physicochemical Properties
- NMR Spectroscopy :
- The target compound’s ¹H NMR would show signals for benzyl protons (~δ 7.3 ppm), methylpyridine protons (δ 2.5–3.0 ppm for CH₃, δ 8.0–8.5 ppm for pyridine-H), and amine protons (δ 1.5–2.5 ppm) . This contrasts with the pyridine-3-yl analogue (), where pyridine protons resonate upfield due to reduced electron-withdrawing effects .
- Mass Spectrometry :
Biological Activity
N-Benzyl-1-(3-methylpyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with benzylamine. The reaction conditions generally include:
- Solvent : Ethanol or methanol
- Temperature : Room temperature to reflux
- Reaction time : Several hours to overnight
In industrial applications, continuous flow reactors may be utilized to enhance yield and efficiency through optimized conditions and automation.
This compound acts by interacting with specific molecular targets such as enzymes and receptors. Its binding can modulate the activity of these targets, leading to various biological effects. The precise pathways depend on the context of its application.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. It has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound's mechanism involves the activation of apoptotic pathways, including the cleavage of caspase-9 and downregulation of Bcl-2 protein expression, which are critical for cell survival .
Interaction with Biological Targets
This compound has shown interactions with deubiquitinase complexes, which play a vital role in regulating protein degradation pathways in cancer cells. This interaction suggests a potential for modulating cellular responses to stress and apoptosis.
Case Studies
- Study on Antiproliferative Effects : A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The results demonstrated varying degrees of activity, with significant inhibition observed in HeLa and A549 cells compared to MDA-MB-231 cells, indicating selective efficacy against certain cancer types .
- Mechanistic Insights : Another investigation focused on the compound's ability to induce apoptosis through caspase activation. The study found that treatment with this compound led to increased levels of cleaved caspase-9 and reduced Bcl-2 expression, highlighting its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
